molecular formula C12H19N B2943412 2,5-Diisopropylaniline CAS No. 91552-65-7

2,5-Diisopropylaniline

Cat. No.: B2943412
CAS No.: 91552-65-7
M. Wt: 177.291
InChI Key: NBIUVZLUCMDFPH-UHFFFAOYSA-N
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Description

2,6-Diisopropylaniline (CAS: 24544-04-5; EC: 246-305-4) is an aromatic amine with the molecular formula C₁₂H₁₉N and a molecular weight of 177.29 g/mol . Structurally, it features two isopropyl groups at the 2- and 6-positions of the benzene ring, creating significant steric hindrance. This compound is commercially available from suppliers such as TCI America, Aldrich, and Thermo Scientific, with applications spanning catalysis, polymer synthesis, and pharmaceutical intermediates . Its steric and electronic properties make it a versatile building block in organic synthesis, particularly in reactions requiring bulky amines to modulate reactivity or stabilize intermediates .

Properties

IUPAC Name

2,5-di(propan-2-yl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N/c1-8(2)10-5-6-11(9(3)4)12(13)7-10/h5-9H,13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBIUVZLUCMDFPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91552-65-7
Record name 2,5-bis(propan-2-yl)aniline
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Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Diisopropylaniline can be synthesized through the alkylation of aniline with propylene in the presence of a catalyst. The reaction typically involves the use of a homogeneous catalytic system under supercritical conditions to enhance reaction rates and selectivity. The process can be summarized as follows:

    Reactants: Aniline and propylene

    Catalyst: Homogeneous catalyst (e.g., Lewis acids)

    Conditions: Supercritical state, elevated temperatures, and pressures

Industrial Production Methods: The industrial production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of advanced separation techniques ensures the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,5-Diisopropylaniline undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents, sulfonating agents, and nitrating agents under controlled conditions.

Major Products:

    Oxidation: Nitro-2,5-diisopropylaniline

    Reduction: 2,5-Diisopropylcyclohexylamine

    Substitution: Various halogenated, sulfonated, and nitrated derivatives

Scientific Research Applications

2,5-Diisopropylaniline has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and ligands for coordination chemistry.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5-Diisopropylaniline involves its interaction with various molecular targets. The amino group can form hydrogen bonds and interact with nucleophilic sites, while the aromatic ring can participate in π-π interactions. These interactions influence the compound’s reactivity and its role in chemical and biological systems.

Comparison with Similar Compounds

Key Observations :

  • Steric Effects : 2,6-Diisopropylaniline’s isopropyl groups provide moderate steric hindrance compared to tert-butyl derivatives. This balance allows reactivity in condensation reactions while preventing undesired side reactions .
  • Physical State : Unlike 2,5-di-tert-butylaniline (solid), 2,6-diisopropylaniline is a liquid at room temperature, simplifying handling in synthetic procedures .

Reactivity in Paal-Knorr Condensation

The Paal-Knorr reaction of 2,6-diisopropylaniline with 2,5-hexadione yields pyrrole derivatives, achieving >80% yield despite steric challenges. Comparatively:

  • Electron-donating substituents (e.g., -OMe, -OEt) on anilines enhance reaction rates and yields (>90%) .
  • Electron-withdrawing groups (e.g., -Cl, -NO₂) reduce yields (<50%) due to decreased nucleophilicity .
  • Aliphatic amines (e.g., cyclohexylamine) exhibit faster kinetics but lower thermal stability in products .

Biological Activity

2,5-Diisopropylaniline (C₁₂H₁₉N) is an aromatic amine characterized by two isopropyl groups at the 2 and 5 positions on a benzene ring, with an amino group at the 1 position. This compound has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and industrial processes.

  • Molecular Formula : C₁₂H₁₉N
  • Molecular Weight : 177.29 g/mol
  • Boiling Point : 122 °C at 10 mmHg
  • Density : 0.94 g/mL at 25 °C
  • Solubility : Soluble in ethanol and toluene

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in its interactions with biomolecules and potential therapeutic applications. The compound has been explored for its role in drug development, particularly as a building block for pharmaceuticals.

The biological activity of this compound may involve:

  • Interaction with Enzymes : Similar compounds have shown enzyme inhibition characteristics, which can be pivotal in drug design.
  • Formation of Ligands : It is used as a precursor for synthesizing ligands in coordination chemistry, impacting metal ion interactions in biological systems .

Study on Drug Development Potential

A study highlighted the synthesis of hybrid molecules using derivatives of diisopropylaniline, indicating its utility in developing novel pharmaceutical agents. The research emphasized that structural modifications could enhance biological activity and selectivity against specific targets .

Toxicity and Safety Profile

The safety profile of this compound has been examined, revealing it to cause serious eye irritation and potential environmental hazards due to its aquatic toxicity. Such findings underscore the importance of handling precautions when working with this compound .

Comparative Analysis with Similar Compounds

Compound NameStructure PositioningMolecular WeightBiological Activity
This compoundIsopropyl groups at positions 2 and 5177.29 g/molPotential drug precursor
2,6-DiisopropylanilineIsopropyl groups at positions 2 and 6177.29 g/molEnzyme inhibition
2,4-DiisopropylanilineIsopropyl groups at positions 2 and 4177.29 g/molLess explored

Pharmacokinetics

The pharmacokinetic properties of this compound are not extensively documented; however, related compounds show that they can undergo various metabolic transformations which may affect their efficacy as drugs. The compound's volatility (vapor pressure <0.01 mmHg at 20 °C) suggests a need for careful handling to minimize inhalation exposure .

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